2-Isopropyl-5-methylhex-4-enal
Description
Context and Significance of Unsaturated Aldehydes in Organic Chemistry
Unsaturated aldehydes, particularly α,β-unsaturated aldehydes, are a cornerstone of organic synthesis. Their chemical structure, which features a carbon-carbon double bond in conjugation with an aldehyde group, gives rise to a unique electronic landscape. This conjugation results in a delocalized π-system, creating electrophilic centers at both the carbonyl carbon and the β-carbon. This dual reactivity allows them to participate in a variety of reactions, including 1,2-additions to the carbonyl group and 1,4-conjugate additions (Michael additions). pressbooks.pub
The versatility of unsaturated aldehydes makes them valuable intermediates in the synthesis of a wide range of more complex molecules. They are precursors to alcohols, carboxylic acids, and amines, among other functional groups. rsc.org Furthermore, these compounds are found in numerous natural products and are key components in the fragrance and flavor industries. The development of efficient and selective methods for the synthesis of α,β-unsaturated aldehydes continues to be an active area of research. rsc.orgresearchgate.net
Overview of Key Research Areas Pertaining to 2-Isopropyl-5-methylhex-4-enal
Research involving this compound and its isomers has touched upon several key areas, primarily focusing on their synthesis and potential applications. A significant aspect of the research has been in the realm of stereoselective synthesis. For instance, the asymmetric synthesis of the related compound, (R)-2-isopropyl-5-methylhex-5-enal, has been described. researchgate.net This research highlights the challenges and strategies in controlling the stereochemistry at the α-carbon.
A notable application of these types of aldehydes is in the study of intramolecular cyclization reactions. Specifically, research has explored the use of Lewis acids to mediate Type II carbonyl ene cyclizations. researchgate.net These studies aim to understand how the choice of Lewis acid can influence the stereochemical outcome of the cyclization, leading to the formation of different stereoisomers of substituted cyclohexanols. researchgate.net Such investigations are fundamental to developing new methods for the construction of cyclic systems, which are common motifs in biologically active molecules.
Structural Features and Nomenclature Considerations (e.g., Distinction from 2-Isopropyl-5-methyl-2-hexenal)
The systematic name, this compound, precisely describes the molecule's structure. It indicates a six-carbon aldehyde (hexanal) with an isopropyl group at the second carbon and a methyl group at the fifth carbon. The "-4-en" signifies a carbon-carbon double bond between the fourth and fifth carbons.
It is crucial to distinguish this compound from its structural isomer, 2-Isopropyl-5-methyl-2-hexenal. In the latter, the double bond is located between the second and third carbons, making it an α,β-unsaturated aldehyde. This difference in the position of the double bond has a profound impact on the chemical reactivity of the molecule. 2-Isopropyl-5-methyl-2-hexenal, with its conjugated system, is susceptible to conjugate addition reactions. pressbooks.pub In contrast, this compound has an isolated double bond and an isolated aldehyde group, and therefore, its reactivity is more characteristic of these individual functional groups.
The table below summarizes some of the key properties of both this compound and its α,β-unsaturated isomer, 2-Isopropyl-5-methyl-2-hexenal.
| Property | This compound | 2-Isopropyl-5-methyl-2-hexenal |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol sigmaaldrich.com |
| CAS Number | 58191-81-4 | 35158-25-9 sigmaaldrich.com |
| Boiling Point | Not readily available | 189 °C sigmaaldrich.com |
| Density | Not readily available | 0.845 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | Not readily available | n20/D 1.452 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
58191-81-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylhex-4-enal |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,7,9-10H,6H2,1-4H3 |
InChI Key |
QGWHBDAFRDCSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C(C)C)C=O |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Isopropyl 5 Methylhex 4 Enal
Carbonyl-Ene Cyclizations
The carbonyl-ene reaction is a pericyclic process involving the addition of an enophile (in this case, the aldehyde's carbonyl group) to an alkene with an allylic hydrogen. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of cyclic alcohols.
Type II Carbonyl Ene Cyclizations
Research has demonstrated that 2-isopropyl-5-methylhex-4-enal can undergo Type II intramolecular carbonyl-ene cyclizations. researchgate.net The asymmetric synthesis of (R)-2-isopropyl-5-methylhex-5-enal has been described, and its subsequent cyclization using various Lewis acids leads to the formation of 5-methylidenecyclohexanols. researchgate.netresearchgate.net Specifically, the reaction can yield either (R,R)- or (R,S)-5-methylidenecyclohexanols, highlighting the stereochemical diversity achievable through this pathway. researchgate.net This transformation is significant as it constructs a six-membered ring, a common motif in many natural products.
Influence of Lewis Acids on Stereochemical Outcome
The stereochemical course of the carbonyl-ene cyclization of this compound is highly dependent on the choice of Lewis acid catalyst. researchgate.netacs.org Different Lewis acids can promote the formation of different diastereomers of the resulting cyclohexanol (B46403) product. researchgate.net For instance, the use of certain organoaluminum reagents has been shown to provide unprecedented stereochemical control in the intramolecular ene reactions of δ,ε-unsaturated aldehydes like this compound. acs.org This control is attributed to the specific coordination of the Lewis acid to the aldehyde's carbonyl oxygen, which in turn influences the geometry of the transition state. acs.org Studies have explored a range of Lewis acids, including methylaluminum bis(phenoxide) reagents and Me2AlCl, to modulate the selectivity of the cyclization. researchgate.net
Prins Cyclization Pathways
In addition to carbonyl-ene reactions, this compound can also participate in Prins cyclizations, particularly under certain reaction conditions. The Prins reaction involves the electrophilic addition of an aldehyde to an alkene, typically initiated by a Brønsted or Lewis acid. When attempts were made to induce racemization of the alpha stereogenic center of (R)-2-isopropyl-5-methylhex-5-enal, a competing and dominant Prins cyclization was observed. researchgate.net This pathway led to a mixture of all possible cycloadducts, demonstrating that the Prins reaction can be a significant alternative reaction pathway for this substrate. researchgate.net
Aldehyde Functional Group Transformations
The aldehyde functional group in this compound is susceptible to various transformations, including oxidation.
Oxidation Reactions and Derived Products
Like other aldehydes, this compound can be oxidized to the corresponding carboxylic acid. cymitquimica.com This is a typical reaction of the aldehyde functional group. The primary alcohol group of the related compound, 2-isopropyl-5-methylhex-4-en-1-ol, can also be oxidized. evitachem.com The oxidation of α,β-unsaturated aldehydes, a class to which a constitutional isomer of the title compound belongs, is a known method for synthesizing specialty chemicals.
Reduction Reactions and Derived Products
The reduction of this compound, an α,β-unsaturated aldehyde, can yield a variety of products depending on the reducing agent and reaction conditions employed. The presence of two reducible functional groups, the aldehyde and the carbon-carbon double bond, in conjugation allows for selective reduction. The primary modes of reduction are 1,2-addition (attack at the carbonyl carbon) and 1,4-addition or conjugate reduction (attack at the β-carbon).
Common hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for such transformations.
Sodium Borohydride (NaBH₄): This is a milder reducing agent compared to LiAlH₄. masterorganicchemistry.com In the reduction of α,β-unsaturated aldehydes, NaBH₄ can lead to both 1,2- and 1,4-addition products. Typically, the reaction favors the 1,4-addition pathway, which after protonation of the resulting enolate, would yield the saturated aldehyde, 2-isopropyl-5-methylhexanal. This saturated aldehyde can then be further reduced to the corresponding saturated primary alcohol, 2-isopropyl-5-methylhexan-1-ol. stackexchange.com However, reaction conditions can be tuned to favor 1,2-reduction. For instance, the Luche reduction, which employs sodium borohydride in the presence of a Lewis acid like cerium(III) chloride (CeCl₃) in methanol, is known to selectively reduce the carbonyl group of α,β-unsaturated ketones, and a similar principle can be applied to aldehydes to favor the formation of the allylic alcohol, 2-isopropyl-5-methylhex-4-en-1-ol. masterorganicchemistry.comstackexchange.com The use of certain ionic liquids as solvents has also been shown to enhance the selectivity for 1,2-reduction of α,β-unsaturated aldehydes using NaBH₄. qub.ac.uk
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less selective reducing agent than NaBH₄. wikipedia.org It is capable of reducing both the aldehyde and the carbon-carbon double bond. Typically, LiAlH₄ will reduce the carbonyl group to a primary alcohol. wikipedia.orgdalalinstitute.com In the case of α,β-unsaturated aldehydes, LiAlH₄ generally favors 1,2-addition, leading to the formation of the unsaturated allylic alcohol, 2-isopropyl-5-methylhex-4-en-1-ol. dalalinstitute.com However, under certain conditions, particularly with prolonged reaction times or excess reagent, reduction of the double bond can also occur, ultimately yielding the saturated alcohol, 2-isopropyl-5-methylhexan-1-ol. The presence of lanthanoid salts can also influence the regioselectivity of LiAlH₄ reductions of α,β-unsaturated carbonyl compounds. rsc.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., palladium, platinum, nickel). Depending on the catalyst and reaction conditions (temperature, pressure), selective hydrogenation of either the carbon-carbon double bond or both the double bond and the aldehyde can be achieved. For instance, using a catalyst like Raney nickel would likely lead to the reduction of both functional groups to produce 2-isopropyl-5-methylhexan-1-ol. google.com
Table 1: Potential Reduction Products of this compound
| Starting Material | Reagent/Conditions | Major Product(s) | Product Structure |
| This compound | NaBH₄ | 2-Isopropyl-5-methylhexanal, 2-Isopropyl-5-methylhexan-1-ol | (CH₃)₂CHCH(CHO)CH₂CH=C(CH₃)₂ -> (CH₃)₂CHCH(CHO)CH₂CH₂CH(CH₃)₂ -> (CH₃)₂CHCH(CH₂OH)CH₂CH₂CH(CH₃)₂ |
| This compound | NaBH₄, CeCl₃ (Luche Reduction) | 2-Isopropyl-5-methylhex-4-en-1-ol | (CH₃)₂CHCH(CHO)CH₂CH=C(CH₃)₂ -> (CH₃)₂CHCH(CH₂OH)CH₂CH=C(CH₃)₂ |
| This compound | LiAlH₄ | 2-Isopropyl-5-methylhex-4-en-1-ol | (CH₃)₂CHCH(CHO)CH₂CH=C(CH₃)₂ -> (CH₃)₂CHCH(CH₂OH)CH₂CH=C(CH₃)₂ |
| This compound | H₂/Catalyst (e.g., Raney Ni) | 2-Isopropyl-5-methylhexan-1-ol | (CH₃)₂CHCH(CHO)CH₂CH=C(CH₃)₂ -> (CH₃)₂CHCH(CH₂OH)CH₂CH₂CH(CH₃)₂ |
Conjugate Additions
The conjugated system in this compound makes it susceptible to nucleophilic attack at the β-carbon (C4), a reaction known as conjugate addition or 1,4-addition. This reactivity is due to the polarization of the electron density towards the electronegative oxygen atom, which renders the β-carbon electrophilic. libretexts.orglibretexts.orgopenstax.org
Michael Additions to Alpha, Beta-Unsaturated Carbonyls
The Michael addition is a specific and widely utilized type of conjugate addition where a soft, resonance-stabilized nucleophile, known as a Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor. pressbooks.pubmasterorganicchemistry.com For this compound, this would involve the addition of a nucleophile to the C4 position.
A prominent class of nucleophiles used in Michael additions are organocuprate reagents, also known as Gilman reagents (R₂CuLi). These reagents are particularly effective for creating new carbon-carbon bonds via 1,4-addition to α,β-unsaturated aldehydes and ketones. pressbooks.pubmasterorganicchemistry.comchemistrysteps.com For example, the reaction of this compound with a Gilman reagent like lithium dimethylcuprate ((CH₃)₂CuLi) would result in the formation of a new carbon-carbon bond at the β-position, leading to an enolate intermediate. Subsequent protonation of this intermediate would yield the corresponding saturated aldehyde with a new methyl group at C4.
The general mechanism for the Michael addition of an enolate to an α,β-unsaturated aldehyde involves the following steps:
Formation of the enolate nucleophile by deprotonation of a suitable carbonyl compound with a base.
Nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated aldehyde. pressbooks.pub
Protonation of the resulting enolate intermediate to give the final 1,5-dicarbonyl product.
It is important to note that "hard" nucleophiles, such as those found in Grignard reagents (RMgX) and organolithium reagents (RLi), typically favor direct 1,2-addition to the carbonyl group rather than conjugate addition. nih.gov
Enzyme-Catalyzed Michael Additions to Related α,β-Unsaturated Aldehydes
Biocatalysis offers a powerful and stereoselective approach to Michael additions. Enzymes such as aldolases and tautomerases have been engineered to catalyze the asymmetric Michael addition of various nucleophiles to α,β-unsaturated aldehydes (enals). rsc.orgnih.gov
For instance, redesigned 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) has been shown to be effective in catalyzing the Michael addition of nitromethane (B149229) to various α,β-unsaturated aldehydes. nih.gov This reaction proceeds through an iminium ion intermediate formed between the enzyme's active site lysine (B10760008) and the enal substrate, which activates the β-carbon for nucleophilic attack. This demonstrates the potential for developing a biocatalyst for the stereoselective Michael addition to this compound.
Similarly, engineered 4-oxalocrotonate tautomerase (4-OT) has been utilized to catalyze the Michael addition of nitromethane to enals. rsc.org Artificial enzymes have also been designed that combine a non-canonical amino acid to form an iminium ion with a Lewis acidic metal complex to catalyze tandem Michael addition/enantioselective protonation reactions in water. acs.orgnih.gov These enzymatic methods often provide high enantioselectivity, yielding chiral products that are valuable in pharmaceutical and fine chemical synthesis. nih.govresearchgate.net
Other Key Chemical Transformations and Intermolecular Reactions
Beyond reduction and conjugate addition, this compound, as a substituted α,β-unsaturated aldehyde, can participate in a range of other chemical transformations.
Cycloaddition Reactions: The conjugated π-system of α,β-unsaturated aldehydes can act as a diene or a dienophile in cycloaddition reactions. For example, α,β-unsaturated selenoaldehydes, which are analogous to their oxygen-containing counterparts, have been shown to undergo [4+2] dimerization and act as heterodienes in cycloadditions with dienophiles like norbornadiene. nih.gov This suggests that this compound could potentially undergo similar cycloaddition reactions under appropriate conditions.
Ene and Prins Reactions: A closely related isomer, (R)-2-isopropyl-5-methylhex-5-enal, has been studied for its participation in Lewis acid-mediated intramolecular Type II carbonyl ene cyclizations. researchgate.net These reactions lead to the formation of cyclic alcohols. Furthermore, under certain conditions, a competing Prins cyclization can occur. researchgate.net While the double bond in the user-requested compound is at the 4-position, the potential for intramolecular cyclizations, possibly triggered by appropriate catalysts, should not be discounted.
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, yielding 2-isopropyl-5-methylhex-4-enoic acid. This is a common transformation for aldehydes.
Condensation Reactions: As an aldehyde, it can participate in condensation reactions, such as the aldol (B89426) condensation, to form larger molecules.
Stereochemistry and Conformational Analysis
Absolute Configuration Determination and Assignment
The absolute configuration of a chiral molecule, which describes the three-dimensional arrangement of its atoms, is unequivocally determined through methods such as X-ray crystallography of a single crystal of the compound or a crystalline derivative. In the absence of such a crystal structure for 2-isopropyl-5-methylhex-4-enal itself, the assignment of its absolute configuration often relies on correlation with compounds of known stereochemistry.
A common and powerful method for establishing the stereochemistry at the α-position of carbonyl compounds is through the use of chiral auxiliaries in asymmetric synthesis. For instance, in the synthesis of the closely related compound, (R)-2-isopropyl-5-methylhex-5-enal, the Evans chiral auxiliary (an oxazolidinone) was employed. researchgate.net This well-established methodology allows for the predictable formation of one enantiomer over the other. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which directs the approach of the electrophile from the less hindered face. Subsequent cleavage of the auxiliary yields the enantiomerically enriched aldehyde, with an absolute configuration that can be confidently assigned based on the known stereochemistry of the auxiliary and the reaction mechanism.
For this compound, a similar synthetic approach utilizing a chiral auxiliary would enable the assignment of the absolute configuration at the C-2 position as either (R) or (S). This assignment can be further corroborated by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), particularly through the use of chiral solvating or derivatizing agents, which can induce diastereomeric environments that are distinguishable by NMR.
Conformational Preferences and Stereoisomerism
This compound can exist as four possible stereoisomers due to the presence of one chiral center (C-2) and a C=C double bond (C-4) that can exhibit E/Z isomerism. The four stereoisomers are:
(R,E)-2-isopropyl-5-methylhex-4-enal
(S,E)-2-isopropyl-5-methylhex-4-enal
(R,Z)-2-isopropyl-5-methylhex-4-enal
(S,Z)-2-isopropyl-5-methylhex-4-enal
The (R,E) and (S,E) isomers are a pair of enantiomers, as are the (R,Z) and (S,Z) isomers. The relationship between, for example, the (R,E) and (R,Z) isomers is diastereomeric.
The conformational preferences of the acyclic chain are influenced by the steric interactions between the substituents. The bulky isopropyl group at C-2 will significantly influence the rotational freedom around the C2-C3 bond. Computational studies on related structures, such as 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane, have shown that the isopropyl group adopts specific conformations to minimize steric strain. researchgate.netresearchgate.net In the case of this compound, it is expected that the molecule will preferentially adopt conformations that minimize gauche and eclipsing interactions involving the isopropyl, methyl, and aldehyde groups.
Diastereoselective and Enantioselective Control in Synthetic Pathways
Achieving control over the stereochemistry of this compound is a key challenge in its synthesis. This requires the use of stereoselective reactions that can favor the formation of a single desired stereoisomer.
Enantioselective Control:
The enantioselective synthesis of the α-chiral center can be effectively achieved using chiral auxiliaries, as previously discussed. The use of an Evans oxazolidinone auxiliary, for example, allows for the diastereoselective alkylation of the corresponding enolate. researchgate.net Subsequent removal of the auxiliary yields the aldehyde with high enantiomeric excess (ee). A study on the synthesis of (R)-2-isopropyl-5-methylhex-5-enal reported achieving 98% ee for the aldehyde. researchgate.net This high level of enantioselectivity demonstrates the robustness of this method for controlling the stereochemistry at the C-2 position.
| Reaction Step | Chiral Auxiliary | Reported Enantiomeric Excess (ee) for a related compound | Reference |
| Asymmetric Alkylation | Evans Oxazolidinone | 98% | researchgate.net |
Diastereoselective Control:
Control over the geometry of the C4-C5 double bond (diastereoselectivity) is typically established during the carbon-carbon bond-forming reaction that creates this double bond. The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are classic methods for forming double bonds with varying degrees of stereoselectivity. The choice of reactants and reaction conditions can be tuned to favor either the E or Z isomer.
For instance, the synthesis of citronellal (B1669106) analogues, which share structural similarities with this compound, often involves strategies where the stereochemistry of the double bond is set in a controlled manner. researchgate.netacs.orgdntb.gov.uarsc.orgdntb.gov.ua Diastereoselective cyclization reactions of citronellal analogues, which are influenced by the double bond geometry, highlight the importance of controlling this stereochemical feature. rsc.org
Furthermore, intramolecular reactions can be highly diastereoselective. For example, the Lewis acid-mediated Type II carbonyl ene cyclization of (R)-2-isopropyl-5-methylhex-5-enal leads to the formation of 5-methylidenecyclohexanols with either (R,R)- or (R,S)-configuration, demonstrating how the initial stereocenter can direct the formation of new stereocenters in a predictable manner. researchgate.net While this is a reaction of the positional isomer, it illustrates a powerful principle of diastereoselective control that could be relevant to the reactivity of this compound.
| Reaction Type | Key Feature | Stereochemical Outcome | Relevance |
| Asymmetric Ene Cyclization | Lewis Acid Catalysis | Formation of new stereocenters with high diastereoselectivity | Demonstrates transfer of chirality from C-2 to other parts of the molecule. researchgate.net |
| Wittig/Horner-Wadsworth-Emmons | Choice of Reagents/Conditions | Control over E/Z geometry of the double bond | Standard method for establishing diastereomeric purity at the C4-C5 double bond. |
Occurrence, Biosynthesis, and Mechanistic Formation in Natural Systems
Detection and Identification in Biological Sources
The identification of 2-Isopropyl-5-methylhex-4-enal and its related isomers in biological materials is primarily achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov These methods allow for the separation and identification of volatile and semi-volatile compounds within complex mixtures.
Volatile compounds are crucial to the characteristic aroma and biological properties of plant essential oils. Research has identified isomers of this compound in several plant species.
Cymbopogon citratus (Lemongrass): Analysis of lemongrass essential oil has revealed the presence of 2-isopropenyl-5-methylhex-4-enal, an isomer of the target compound. nih.gov In one study, this compound was identified as a notable constituent following citral, the major component of the oil. nih.gov Different extraction methods, such as hydrodistillation and solvent-free microwave extraction, have been used to identify the profile of these bioactive compounds. nih.gov
Nigella sativa (Black Cumin): The methanolic seed extract of Nigella sativa has been found to contain 2-Isopropylidene-5-methylhex-4-enal. ijarbs.comresearchgate.netresearchgate.net This compound is one of many bioactive phytochemicals identified in the seeds, which are known for their use in traditional medicine. ijarbs.comresearchgate.net
Camellia oleifera (Oil-seed Camellia): In the petals of Camellia oleifera, the isomer 2-isopropyl-5-methylhex-2-enal has been detected. mdpi.com A metabolomics analysis comparing petals of different colors found that the concentration of this compound was higher in dark red petals compared to white ones. mdpi.com
Interactive Table 1: Detection of this compound Isomers in Plant Extracts
| Plant Species | Common Name | Isomer Detected | Plant Part | Reference(s) |
| Cymbopogon citratus | Lemongrass | 2-isopropenyl-5-methylhex-4-enal | Essential Oil | nih.gov, |
| Nigella sativa | Black Cumin | 2-Isopropylidene-5-methylhex-4-enal | Seed Extract | ijarbs.com, researchgate.net, researchgate.net |
| Camellia oleifera | Oil-seed Camellia | 2-isopropyl-5-methylhex-2-enal | Petals | mdpi.com |
Fermentation is a key process in the development of flavor in many traditional food products. During fermentation, microbial activity and subsequent processing steps can generate a wide array of volatile compounds.
Yongchuan Douchi (Fermented Soybean): In this traditional Chinese fermented soybean product, the isomer 2-isopropyl-5-methylhex-2-enal has been identified as a key aroma-active compound. nih.govresearchgate.net Using techniques like gas chromatography-olfactometry (GC-O) and aroma extract dilution analysis (AEDA), researchers pinpointed this compound among 49 aroma-active substances contributing to the douchi's unique flavor profile. nih.gov
Mechanistic Pathways of Formation in Food Matrices
The formation of this compound and its isomers in food is often linked to thermal processing, where complex chemical reactions occur between precursor molecules.
Aldol (B89426) condensation is a fundamental reaction in organic chemistry that forms a new carbon-carbon bond. libretexts.org This reaction is a key pathway for the formation of many flavor compounds, including α,β-unsaturated aldehydes, during the heating of food. libretexts.orgnewswise.com
Cocoa: The isomer 2-isopropyl-5-methylhex-2-enal has been reported as a volatile aroma constituent in cocoa and chocolate. newswise.comchemicalbook.comnih.govfragranceconservatory.com Its formation is attributed to the aldol condensation of isovaleraldehyde (B47997) (3-methylbutanal) during processes like roasting and conching. newswise.comchemicalbook.com The presence and concentration of this and other α,β-unsaturated aldehydes can be influenced by processing conditions such as temperature and alkali treatment. newswise.comugent.be
Cooked Wheat: In wheat-based products, such as wheat paste and wheat beer, 2-isopropyl-5-methylhex-2-enal has also been detected. researchgate.netresearchgate.net Its formation in these matrices can be linked to the metabolic activities of microorganisms during fermentation, which produce the necessary precursors for subsequent thermal reactions like the Maillard reaction and aldol condensation. researchgate.netresearchgate.net For example, certain yeast genera like Clavispora and Meyerozyma have been positively associated with the formation of this compound in fermented wheat paste. researchgate.netresearchgate.net
The in situ generation of this compound and its isomers relies on the availability of specific precursor molecules within the food matrix. These precursors are typically smaller aldehydes and amino acids.
The primary pathway for the formation of the C10 aldehyde, 2-isopropyl-5-methylhex-2-enal, is the self-condensation of 3-methylbutanal (B7770604) (isovaleraldehyde). chemicalbook.com 3-Methylbutanal itself is a Strecker aldehyde, a product of the Maillard reaction, formed from the amino acid leucine (B10760876). chemicalbook.comwikipedia.org Therefore, the presence of leucine and reducing sugars in a food system provides the foundational components for generating this aldehyde during heating. wikipedia.org
Interactive Table 2: Precursors for the Formation of 2-Isopropyl-5-methylhex-2-enal
| Precursor Compound | Chemical Class | Role in Formation | Reference(s) |
| 3-Methylbutanal (Isovaleraldehyde) | Aldehyde | Undergoes aldol condensation to form the final product. | chemicalbook.com, newswise.com |
| Leucine | Amino Acid | Reacts in the Maillard reaction to form the precursor 3-methylbutanal. | chemicalbook.com, wikipedia.org |
Hypothetical Biosynthetic Routes in Organisms
While the formation of 2-isopropyl-5-methylhex-2-enal is well-documented in food chemistry via thermal reactions, its specific biosynthetic pathway within living plants is less clear. However, hypotheses can be drawn based on the co-occurrence of related compounds.
In plants like Nigella sativa and Cymbopogon citratus, isomers of this compound are found alongside monoterpenes such as p-cymene (B1678584). nih.govijarbs.com The biosynthesis of p-cymene is part of the well-established terpene pathway. It is plausible that the C10 skeleton of this compound could also derive from this pathway, potentially through the modification or degradation of a monoterpene precursor. This route would involve a series of enzymatic reactions, including oxidations and rearrangements, to yield the final aldehyde structure.
Another hypothetical route, particularly relevant to microorganisms like yeast in fermented products, involves the Ehrlich pathway. This pathway describes the conversion of amino acids, such as leucine, into fusel alcohols and their corresponding aldehydes. researchgate.net The production of 3-methylbutanal from leucine via this pathway could lead to its subsequent enzymatic or non-enzymatic condensation to form 2-isopropyl-5-methylhex-2-enal within the fermentation matrix. researchgate.netresearchgate.net
Chemical Derivatives and Analogues of 2 Isopropyl 5 Methylhex 4 Enal
Synthesis of Related Alcohols, Acids, and Esters
The aldehyde functional group is readily transformed into other oxygen-containing functional groups such as alcohols, carboxylic acids, and esters through standard organic reactions.
Alcohols: Primary alcohols are typically synthesized through the reduction of the aldehyde group. For analogues of 2-isopropyl-5-methylhex-4-enal, this conversion is straightforward. The corresponding primary alcohol, 2-Isopropyl-5-methylhex-4-en-1-ol , also known as tetrahydrolavandulol, is a key derivative. nih.gov The reduction can be accomplished using various reducing agents. For instance, a common method for reducing esters to alcohols, which can be adapted for aldehydes, involves the use of lithium aluminum hydride (LiAlH₄) . An isomer, 2-isopropyl-5-methyl-2-hexenal , can be reduced to the saturated alcohol 2-isopropyl-5-methylhexan-1-ol . lookchem.com The synthesis of the unsaturated alcohol 2-isopropenyl-5-methyl-4-hexen-1-ol is also documented, with purification achievable through methods like distillation under reduced pressure. google.com
Acids: Oxidation of the aldehyde group yields the corresponding carboxylic acid. This transformation is a fundamental reaction in organic chemistry. Analogues of this compound can be oxidized to form valuable carboxylic acid derivatives. For example, the related compound 2-isopropyl-5-methyl-2-hexenal can be converted into downstream acid products like 3-methylbutyric acid (isovaleric acid). lookchem.com
Esters: Esters can be synthesized through several routes, including the esterification of the corresponding carboxylic acid or alcohol, or through condensation reactions involving the parent aldehyde. A documented synthesis involves the reaction of isovaleraldehyde (B47997) (a precursor aldehyde) with methyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid to produce (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester . chemicalbook.com This Knoevenagel condensation provides a pathway to α,β-unsaturated esters. Another patent describes methods for preparing esters from 2-isopropenyl-5-methyl-4-hexenoic acid , highlighting the industrial relevance of these derivatives. google.com
| Starting Material | Reaction Type | Product | Key Reagents/Conditions |
| This compound (or analogue) | Reduction | 2-Isopropyl-5-methylhex-4-en-1-ol | Reducing agents (e.g., NaBH₄, LiAlH₄) |
| 2-Isopropyl-5-methyl-2-hexenal | Reduction | 2-Isopropyl-5-methylhexan-1-ol | Hydrogenation (e.g., Ni-Al alloy) google.com |
| This compound (or analogue) | Oxidation | 2-Isopropyl-5-methylhex-4-enoic acid | Oxidizing agents (e.g., KMnO₄, CrO₃) |
| Isovaleraldehyde | Knoevenagel Condensation | (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester | Methyl cyanoacetate, ammonium acetate chemicalbook.com |
| 2-Isopropenyl-5-methyl-4-hexen-1-ol | Esterification | Corresponding Ester | Carboxylic acid or derivative |
Formation of Ether and Ketone Derivatives
The carbon skeleton of this compound serves as a building block for more complex molecules, including ethers and ketones.
Ether Derivatives: The formation of ether derivatives can be achieved through multi-step synthetic sequences. One notable example is the synthesis of the cyclic ether 2-isopropyl-5-methyloxepane . The process involves the basic cyclization of a related compound, 3,7-dimethyloctane-1,6-diol, where one of the hydroxyl groups is converted into a suitable leaving group such as mesylate or tosylate. google.com This demonstrates how the carbon backbone found in analogues of this compound can be utilized to construct cyclic ether structures.
Ketone Derivatives: Pathways to ketone derivatives often involve rearrangement or addition reactions. Research on precursors for fragrances has shown that complex molecules can be designed to release volatile ketones upon exposure to light. google.com Specific downstream products derived from the related aldehyde 2-isopropyl-5-methyl-2-hexenal include the keto acid 3-methyl-2-ketobutanoic acid and the dienone 5-Isopropyl-8-methyl-nona-3,5-dien-2-on , indicating that the core structure can be elaborated into various ketone-containing compounds. lookchem.com
| Derivative Type | Example Product | Synthetic Approach | Precursor/Analogue |
| Cyclic Ether | 2-Isopropyl-5-methyloxepane | Intramolecular cyclization | 3,7-Dimethyloctane-1,6-diol derivative google.com |
| Keto Acid | 3-Methyl-2-ketobutanoic acid | Multi-step synthesis/oxidation | 2-Isopropyl-5-methyl-2-hexenal lookchem.com |
| Dienone | 5-Isopropyl-8-methyl-nona-3,5-dien-2-on | Condensation/further reaction | 2-Isopropyl-5-methyl-2-hexenal lookchem.com |
Structure-Reactivity Relationships in Analogues
The reactivity of aldehydes and their analogues is highly dependent on their specific molecular structure, particularly the relationship between the carbonyl group and any carbon-carbon double bonds.
A key comparison can be made between γ,δ-unsaturated aldehydes like this compound and their α,β-unsaturated isomers, such as 2-isopropyl-5-methyl-2-hexenal . The α,β-unsaturated system features a conjugated double bond and carbonyl group, which creates an electron-deficient β-carbon that is susceptible to nucleophilic attack (a Michael-type addition). hmdb.ca This structural arrangement dictates a different set of reaction pathways compared to the non-conjugated system in this compound.
The specific placement of the double bond in an analogue can lead to unique intramolecular reactions. For example, the asymmetric synthesis of (R)-2-isopropyl-5-methylhex-5-enal has been studied in detail. researchgate.net This terminal alkene, upon treatment with various Lewis acids, undergoes a Type II carbonyl ene cyclization. This reaction forms either (R,R)- or (R,S)-5-methylidenecyclohexanols, demonstrating a clear relationship between the starting material's structure and the stereochemistry of the cyclic product. researchgate.net Under different conditions, a competing Prins cyclization can occur, further highlighting how reaction outcomes are governed by subtle structural and conditional changes. researchgate.net
Furthermore, sigmatropic rearrangements in related thioacetal compounds have been studied to understand reaction mechanisms. For instance, the rearrangement of 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal to form 2,2-bis(ethylthio)-5-methylhex-4-enal provides insight into how free radical intermediates can drive molecular reorganization. These studies underscore the principle that the precise arrangement of functional groups and substituents within a molecule dictates its chemical behavior and the types of products it can form.
| Analogue | Key Structural Feature | Observed Reactivity/Reaction | Significance |
| 2-Isopropyl-5-methyl-2-hexenal | α,β-Unsaturated aldehyde | Susceptible to Michael addition | The conjugated system activates the β-carbon for nucleophilic attack. |
| (R)-2-Isopropyl-5-methylhex-5-enal | Terminal double bond (δ,ε-unsaturated) | Type II carbonyl ene cyclization researchgate.net | The proximity of the terminal double bond allows for intramolecular cyclization mediated by Lewis acids. |
| 2,2-bis(ethylthio)-5-methylhex-4-enal | Thioacetal with γ,δ-unsaturation | Formed via sigmatropic rearrangement | Demonstrates complex rearrangement pathways possible within related structures. |
Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation
Applications of Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the stereochemical assignment of 2-isopropyl-5-methylhex-4-enal. For instance, in the asymmetric synthesis of (R)-2-isopropyl-5-methylhex-5-enal, NMR would be crucial in determining the enantiomeric excess (ee) and confirming the stereochemistry of the final product. researchgate.net The chemical shifts and coupling constants of the protons in the molecule provide detailed information about their connectivity and spatial arrangement.
In reaction monitoring, NMR can be used to follow the progress of reactions involving this compound. For example, in the Type II carbonyl ene cyclization of (R)-2-isopropyl-5-methylhex-5-enal, NMR would allow for the tracking of the disappearance of the starting material and the appearance of the cyclized products, 5-methylidenecyclohexanols. researchgate.net This enables the optimization of reaction conditions and provides insights into the reaction kinetics.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde H | 9.5 - 10.0 | Doublet |
| Olefinic H | 5.0 - 6.0 | Multiplet |
| Isopropyl CH | 2.5 - 3.5 | Multiplet |
| Methylene CH₂ | 2.0 - 2.5 | Multiplet |
| Isopropyl CH₃ | 0.9 - 1.2 | Doublet |
| Methyl CH₃ | 0.9 - 1.5 | Doublet |
Note: These are generalized predictions. Actual values can vary based on solvent and other experimental conditions.
Mass Spectrometry for Reaction Product Analysis and Pathway Tracing
Mass spectrometry (MS) is an essential technique for identifying reaction products and intermediates, helping to trace the pathways of reactions involving this compound. In combination with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. For example, GC-MS analysis has been used to identify 2-isopropyl-5-methylhex-2-enal as a product formed during the processing of foods like chocolate. newswise.com
The fragmentation pattern of this compound in the mass spectrometer provides a molecular fingerprint that confirms its structure. The molecular ion peak confirms the molecular weight of the compound, while the fragment ions give clues about its structural components. newswise.com For instance, the loss of a CO group is a characteristic fragmentation for aldehydes. This technique is invaluable for identifying isomers and related compounds formed during synthesis or natural processes. newswise.com
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
| Molecular Formula | C₁₀H₁₈O | Confirms the elemental composition. nih.govnist.gov |
| Molecular Weight | 154.25 g/mol | Determines the mass of the molecule. nih.gov |
| Molecular Ion Peak (m/z) | 154 | Corresponds to the mass of the intact molecule. |
| Key Fragment (m/z) | 125 | Loss of an ethyl group. |
| Key Fragment (m/z) | 111 | Loss of an isopropyl group. |
| Key Fragment (m/z) | 83 | Result of a McLafferty rearrangement. |
| Key Fragment (m/z) | 69 | Common fragment in unsaturated hydrocarbons. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a straightforward and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would clearly show the presence of the key aldehyde and alkene functionalities.
The most characteristic absorption would be the strong C=O stretch of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. The C=C stretching vibration of the alkene would be observed around 1640-1680 cm⁻¹. Additionally, the C-H stretching vibrations for the aldehyde, alkene, and alkane parts of the molecule would appear in their respective characteristic regions. libretexts.orglibretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aldehyde | C=O Stretch | 1720 - 1740 |
| Aldehyde | C-H Stretch | 2720 - 2820 and 2820 - 2920 |
| Alkene | C=C Stretch | 1640 - 1680 |
| Alkene | =C-H Stretch | 3010 - 3095 |
| Alkane | C-H Stretch | 2850 - 2960 |
Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental studies, offering detailed insights into the electronic structure, conformation, and reactivity of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to determine optimized geometries, electronic properties, and reactivity indices for this compound. These calculations help in understanding the molecule's stability, dipole moment, and the distribution of electron density, which are crucial for predicting its behavior in chemical reactions. researchgate.net For example, DFT can be used to calculate the energies of different conformations to identify the most stable structure.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational landscape, showing how the molecule flexes and changes shape. This is particularly important for understanding how the molecule interacts with other molecules, such as solvents or reactants. By simulating the molecule's movement, researchers can gain insights into the steric and electronic factors that govern its reactivity.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms. For reactions involving this compound, such as the ene reaction, computational models can map out the entire reaction pathway. researchgate.net This includes identifying transition states, intermediates, and calculating the activation energies for each step. By comparing the computed energy profiles for different possible pathways, the most likely mechanism can be determined. This theoretical approach, when combined with experimental data, provides a comprehensive understanding of the reaction dynamics. researchgate.net
Applications in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
A fundamental application of a chiral molecule in organic synthesis is its use as a stereodefined starting material or "chiral building block." The value of such a block lies in its ability to introduce a specific stereocenter that guides the stereochemical outcome of subsequent reactions, ultimately leading to the desired enantiomer of a complex target molecule.
The asymmetric synthesis of (R)-2-isopropyl-5-methylhex-5-enal has been accomplished with a high degree of stereoselectivity, achieving a 98% enantiomeric excess (ee). researchgate.net The synthesis utilized an Evans chiral auxiliary, a well-established method for controlling stereochemistry in alkylation reactions. researchgate.net However, a key finding during this synthesis was the occurrence of significant competing O-alkylation when using 3-methylbut-3-en-1-yl trifluoromethanesulphonate as the alkylating agent, a previously unreported side reaction in this context. researchgate.net This discovery underscores the challenges and nuances in creating specific chiral building blocks, even with reliable methodologies. The successful synthesis of (R)-2-isopropyl-5-methylhex-5-enal in high enantiomeric purity establishes it as a valuable chiral precursor for constructing more elaborate molecules containing a stereogenic center at the alpha position to a carbonyl group. researchgate.net
Use as an Intermediate in the Synthesis of Specific Target Compounds
Once synthesized, chiral aldehydes like (R)-2-isopropyl-5-methylhex-5-enal serve as crucial intermediates that can be transformed into more complex structures. Research has focused on its use in intramolecular cyclization reactions, specifically Lewis acid-mediated Type II carbonyl ene cyclizations. researchgate.net
In these reactions, the aldehyde is treated with various Lewis acids to promote the cyclization, leading to the formation of 5-methylidenecyclohexanols. researchgate.net A significant feature of this transformation is that the reaction proceeds without causing racemization at the alpha stereocenter of the aldehyde. researchgate.net This retention of stereochemical integrity is critical for its utility in total synthesis. The specific stereochemical outcome of the cyclization, yielding either (R,R)- or (R,S)-5-methylidenecyclohexanols, was found to be dependent on the choice of Lewis acid, demonstrating the tunability of the reaction to access different diastereomers. researchgate.net
An attempt was also made to use this chiral aldehyde in a dynamic kinetic resolution procedure. researchgate.net However, under the conditions intended to cause racemization, a competing and dominant Prins cyclisation occurred instead. This led to a mixture of all possible cycloadducts, which were all formed in 98% ee, matching the enantiopurity of the starting aldehyde. researchgate.net This unexpected outcome highlights the aldehyde's role as an intermediate in the formation of complex cyclic ethers via the Prins reaction, further expanding its synthetic utility.
Table 1: Lewis Acid-Mediated Cyclization of (R)-2-isopropyl-5-methylhex-5-enal
| Lewis Acid | Reaction Type | Product(s) | Stereochemical Outcome |
|---|---|---|---|
| Various | Type II Carbonyl Ene | (R,R)- or (R,S)-5-methylidenecyclohexanols | No racemization of the alpha stereocenter researchgate.net |
Methodological Advancements Facilitated by Studies of 2-Isopropyl-5-methylhex-4-enal
The investigation into the synthesis and reactivity of (R)-2-isopropyl-5-methylhex-5-enal has led to several methodological advancements and a deeper understanding of reaction mechanisms.
Firstly, the observation of O-alkylation as a significant competing pathway during the Evans asymmetric alkylation to prepare the aldehyde was a novel finding. researchgate.net It provides crucial information for synthetic chemists, highlighting a potential pitfall and a factor that must be controlled when using triflate electrophiles with enolates derived from Evans auxiliaries. This contributes to a more refined understanding of this widely used synthetic method.
Secondly, the detailed study of the Lewis acid-mediated cyclizations of this aldehyde provided a platform for comparing the Type II carbonyl ene reaction and the Prins cyclization. researchgate.net The discovery that conditions intended for racemization led to a dominant Prins reaction offers valuable insight into the delicate balance and kinetic versus thermodynamic control between these two competing intramolecular pathways. researchgate.net The fact that the unreacted aldehyde remained enantiomerically pure while the Prins products were also highly enantioenriched provides data for developing new, stereoselective C-C and C-O bond-forming reactions. researchgate.net These studies, using (R)-2-isopropyl-5-methylhex-5-enal as a model substrate, thus contribute to the broader field of synthetic methodology by refining our understanding of asymmetric synthesis and complex cyclization cascades.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-2-isopropyl-5-methylhex-5-enal |
| 3-methylbut-3-en-1-yl trifluoromethanesulphonate |
| (R,R)-5-methylidenecyclohexanol |
| (R,S)-5-methylidenecyclohexanol |
| (S)-2-methylbutanal |
Conclusion and Future Research Perspectives
Summary of Current Understanding
Currently, 2-Isopropyl-5-methylhex-4-enal is primarily documented through its basic chemical identifiers. Direct and extensive research detailing its synthesis, reactivity, and biological role is not prominent in the existing literature. Most available data pertains to its constitutional isomer, 2-Isopropyl-5-methyl-2-hexenal, an α,β-unsaturated aldehyde found in natural products like cocoa. hmdb.canewswise.com
The structure of this compound is characterized by a C10 carbon backbone, classifying it as a monoterpenoid. Specifically, its skeleton does not follow the typical head-to-tail linkage of isoprene (B109036) units, marking it as an "irregular" monoterpene. The key functional groups are a terminal aldehyde and a non-conjugated carbon-carbon double bond between the C4 and C5 positions. This β,γ-unsaturation is pivotal, as it imparts reactivity distinct from its more commonly studied α,β-unsaturated counterpart. The current understanding is therefore foundational, based on its structural classification, which invites a rich field of inquiry into its specific chemical behavior.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₀H₁₈O | echemi.com |
| Molecular Weight | 154.25 g/mol | echemi.com |
| CAS Number | 58191-81-4 | echemi.comchemicalbook.com |
| Synonyms | 5-Methyl-2-(1-methylethyl)-4-hexenal | echemi.com |
| Classification | β,γ-Unsaturated Aldehyde, Irregular Monoterpenoid | N/A |
Unexplored Reactivity and Synthetic Opportunities
The dual functionality of this compound opens up numerous avenues for synthetic exploration that remain largely untapped.
Isomerization and Conjugate Addition: A primary area of investigation would be the potential for isomerization of the β,γ-double bond to the α,β-position, creating 2-Isopropyl-5-methyl-2-hexenal. This transformation could be catalyzed by acid or base, and if successful, would open the door to a host of well-established conjugate addition reactions (Michael additions). libretexts.orgwikipedia.org The controlled addition of nucleophiles such as organocuprates, amines, and thiols to the β-carbon would provide a pathway to a diverse range of functionalized derivatives. libretexts.orgpressbooks.pub
Intramolecular Ene Reactions: The proximity of the aldehyde and the double bond suggests the potential for intramolecular carbonyl-ene reactions. inflibnet.ac.in Under thermal or Lewis acid-catalyzed conditions, the compound could cyclize to form five- or six-membered rings, a powerful transformation for constructing complex cyclic systems from a linear precursor. researchgate.netrsc.org The stereochemical outcome of such reactions would be a critical point of investigation.
Modern Catalytic Methods: Recent advances in catalysis offer intriguing possibilities. For instance, nickel-catalyzed carbonyl-ene-type reactions have shown effectiveness for substrates that are poor candidates for traditional Lewis acid catalysis, such as less-activated olefins and electron-rich or sterically hindered aldehydes. nih.gov Applying such methods to this compound could provide efficient routes to homoallylic alcohols that are otherwise difficult to access.
Aldehyde-Specific Transformations: The aldehyde group itself is a hub for reactivity. Exploring its participation in reactions like the Stetter reaction, where N-heterocyclic carbenes catalyze the addition of the aldehyde to a Michael acceptor, could yield valuable 1,4-dicarbonyl compounds. nih.gov
Directions for Advanced Mechanistic Investigations
A deeper understanding of the reactivity of this compound requires advanced mechanistic studies, combining computational and experimental approaches.
Computational Modeling: Density Functional Theory (DFT) calculations would be invaluable for mapping the potential energy surfaces of proposed reactions. nih.govub.edu Such studies could elucidate the transition state structures and activation barriers for key processes, including:
The thermodynamics and kinetics of β,γ- to α,β-isomerization. masterorganicchemistry.comleah4sci.com
The mechanism of intramolecular ene reactions, predicting the preferred cyclization pathway and stereochemical outcomes. nih.gov
The binding modes and activation effects of various Lewis acid catalysts on the aldehyde, guiding the selection of optimal catalysts for desired transformations. rsc.org
Kinetic and Spectroscopic Analysis: Experimental studies are needed to validate computational predictions. Kinetic analysis of isomerization and addition reactions under various conditions (temperature, catalyst, solvent) would quantify the factors controlling reactivity. In-situ spectroscopic monitoring (e.g., NMR) could help identify transient intermediates, such as the enol or enolate forms involved in tautomerization and subsequent reactions. wikipedia.org
Probing Rearrangement Pathways: Should the molecule be functionalized, for example, by α-hydroxylation, investigations into potential skeletal rearrangements like the α-ketol rearrangement would be warranted. wikipedia.org Understanding the thermodynamic driving forces and mechanistic pathways of such transformations could reveal novel synthetic routes to complex isomers.
Potential for Bio-inspired or Enzymatic Synthetic Strategies
The terpenoid structure of this compound strongly suggests that bio-inspired and enzymatic approaches could be powerful tools for its synthesis and derivatization.
Biosynthesis of the Carbon Skeleton: As an irregular monoterpene, its biosynthesis would likely involve a non-canonical coupling of isoprenoid precursors. Research into enzymes like lavandulyl diphosphate (B83284) synthase (LPPS), which catalyzes the head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) units, provides a blueprint for how such skeletons are formed in nature. nih.govhkbu.edu.hk Future work could focus on discovering or engineering a terpene synthase (TPS) capable of producing the specific C10 backbone of this compound.
Enzymatic Functional Group Manipulation: The selective modification of the molecule using isolated enzymes or whole-cell biocatalysts presents significant opportunities.
Stereoselective Reduction: Multi-enzyme cascades combining ene-reductases (ERs) and alcohol dehydrogenases (ADHs) could be employed for the stereoselective reduction of either the C=C double bond, the aldehyde, or both, leading to valuable chiral alcohols. acs.orgharvard.edumycosphere.org
Oxidative Transformations: Cytochrome P450 monooxygenases (CYP450s) are well-known for their role in the functionalization of terpene skeletons in biosynthetic pathways. nih.govdtu.dkresearchgate.net A P450 enzyme could potentially be identified or engineered to catalyze the final oxidation step to form the aldehyde from a hydrocarbon precursor. Some P450s have even been shown to act as terpene cyclases, a function that could be explored for this system. cdc.gov
Aldehyde Formation/Interconversion: Carboxylic acid reductases (CARs) offer a direct enzymatic route to synthesize the aldehyde from the corresponding carboxylic acid, providing a mild and selective alternative to chemical methods. nih.gov Furthermore, isomerases that catalyze the interconversion of ketoses and aldoses in sugar metabolism could inspire research into enzymes that manage aldehyde-ketone isomerization in related structures. libretexts.org
By pursuing these research directions, the scientific community can move this compound from a mere entry in a chemical catalog to a valuable building block with well-understood properties and a rich chemistry.
Mentioned Chemical Compounds
| Compound Name | Functional Group/Class |
|---|---|
| This compound | β,γ-Unsaturated Aldehyde |
| 2-Isopropyl-5-methyl-2-hexenal | α,β-Unsaturated Aldehyde |
| Amines | Nucleophile |
| Carboxylic Acid Reductases (CARs) | Enzyme |
| Cytochrome P450 (CYP450) | Enzyme |
| Dimethylallyl diphosphate (DMAPP) | Isoprenoid Precursor |
| Ene-reductases (ERs) | Enzyme |
| Homoallylic alcohols | Alcohol |
| Lavandulyl diphosphate synthase (LPPS) | Enzyme |
| N-heterocyclic carbenes | Catalyst |
| Organocuprates | Organometallic Reagent |
| Terpene synthase (TPS) | Enzyme |
| Thiols | Nucleophile |
Q & A
Basic Question: How can researchers optimize the synthesis of 2-Isopropyl-5-methylhex-4-enal to achieve high purity and yield, and what analytical methods are critical for validating success?
Methodological Answer:
Synthesis optimization should focus on reaction parameters (temperature, catalyst selection, and solvent polarity) to minimize side products like diastereomers or oxidation byproducts. For purity validation, use GC-MS to detect volatile impurities and HPLC with UV/Vis detection for non-volatile contaminants. Structural confirmation requires ¹H/¹³C NMR (to resolve stereochemistry) and FTIR (to verify functional groups like the aldehyde moiety). For yield quantification, gravimetric analysis combined with internal standardization (e.g., using deuterated analogs) improves accuracy. Reference impurity standards (e.g., EP guidelines in ) ensure reliable calibration .
Basic Question: What are the best practices for characterizing the stereochemistry and stability of this compound using spectroscopic and computational methods?
Methodological Answer:
To resolve stereochemistry, employ NOESY NMR to identify spatial proximity of protons in the isopropyl and methyl groups. For stability studies under varying pH/temperature, use accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) with periodic sampling. Computational methods like DFT calculations (Gaussian or ORCA) model thermodynamic stability and predict degradation pathways. Cross-validate experimental and computational data using principal component analysis (PCA) to identify discrepancies in isomerization rates or oxidation products .
Advanced Question: How should researchers design experiments to assess the environmental fate and degradation pathways of this compound under varying conditions?
Methodological Answer:
Adopt microcosm studies simulating soil/water systems under aerobic/anaerobic conditions. Use LC-QTOF-MS to track degradation intermediates and isotope labeling (e.g., ¹⁴C-labeled compound) to quantify mineralization rates. Follow OECD Guidelines 307 (soil degradation) and 308 (aquatic systems) for standardized protocols. For photodegradation, employ solar simulators with controlled UV intensity and monitor reaction kinetics via UV-spectrophotometry . Data interpretation should integrate kinetic modeling (e.g., first-order decay constants) and cross-reference with databases like EPA’s HPV Program ( ) .
Advanced Question: What methodological approaches are recommended to resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
Conduct a systematic review ( ) to collate existing toxicity studies, prioritizing peer-reviewed data over non-validated sources. Perform meta-analysis to quantify variability in endpoints (e.g., LD₅₀, EC₅₀) and identify confounding factors (e.g., solvent choice in in vitro assays). Validate conflicting results via reproducibility studies using RIFM safety evaluation criteria (), such as standardized dermal sensitization assays (LLNA or h-CLAT). For mechanistic contradictions, apply adverse outcome pathway (AOP) frameworks to link molecular initiating events (e.g., protein binding) to apical effects .
Advanced Question: How can computational modeling predict the interaction of this compound with biological receptors, and what experimental validation is required?
Methodological Answer:
Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with olfactory or metabolic receptors (e.g., CYP450 enzymes). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd). For metabolic interactions, perform in vitro microsomal assays (human liver microsomes) with LC-MS/MS metabolite profiling. Cross-reference computational results with structural analogs ( ) to refine force field parameters and reduce false positives .
Basic Question: What strategies ensure accurate quantification of this compound in complex matrices (e.g., biological or environmental samples)?
Methodological Answer:
Implement solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) for sample preparation, followed by GC-MS/MS in MRM mode for selective ion monitoring. For low-concentration detection, use isotope dilution mass spectrometry (IDMS) with deuterated internal standards. Calibration curves must span the expected concentration range (e.g., 0.1–100 ng/mL) and include matrix-matched controls to correct for ionization suppression/enhancement. Method validation should follow ICH Q2(R1) guidelines for LOD, LOQ, and precision .
Advanced Question: How can researchers address discrepancies in the reported physicochemical properties (e.g., log P, vapor pressure) of this compound?
Methodological Answer:
Apply consensus modeling by averaging values from multiple predictive tools (EPI Suite, ACD/Labs, SPARC). Experimentally, determine log P via shake-flask/HPLC methods and vapor pressure using static headspace GC. Compare results with structurally similar compounds (e.g., 2-Isopropyl-5-methyl-2-hexenal in ) to identify outliers. Publish datasets with raw instrumentation outputs (e.g., chromatograms, pressure curves) to enhance transparency and reproducibility .
Basic Question: What are the critical considerations for designing stability-indicating assays for this compound?
Methodological Answer:
Develop forced degradation studies under oxidative (H2O2), acidic (HCl), and thermal stress conditions. Use HPLC-DAD/ELSD to resolve degradation products from the parent compound. For method validation, ensure specificity via peak purity analysis (PDA) and robustness testing (e.g., ±2% mobile phase variation). Reference EP impurity guidelines ( ) to establish acceptance criteria for degradation limits (e.g., ≤5% total impurities after 6 months) .
Table 1: Key Analytical Methods for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
